molecular formula C12H11NO2 B13301414 1-(5-Hydroxyquinolin-8-yl)propan-1-one

1-(5-Hydroxyquinolin-8-yl)propan-1-one

Cat. No.: B13301414
M. Wt: 201.22 g/mol
InChI Key: RSCHPVMUEIXPDK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(5-Hydroxyquinolin-8-yl)propan-1-one can be achieved through several methods. One common approach is the Friedländer quinoline synthesis, which involves the condensation of 2-aminoarylketones with carbonyl compounds possessing a reactive methylene group, followed by cyclodehydration . This method is effective and widely used for the preparation of quinoline derivatives.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

1-(5-Hydroxyquinolin-8-yl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5,8-dione derivatives, while reduction may produce hydroquinoline derivatives .

Scientific Research Applications

1-(5-Hydroxyquinolin-8-yl)propan-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinoline derivatives are known for their pharmacological properties, including antimicrobial, anticancer, and antiviral activities .

In industry, this compound can be used in the development of new materials and as a precursor for the synthesis of various functionalized quinoline derivatives. Its diverse applications make it a valuable compound for research and development in multiple fields .

Mechanism of Action

The mechanism of action of 1-(5-Hydroxyquinolin-8-yl)propan-1-one involves its interaction with specific molecular targets and pathways. Quinoline derivatives, including this compound, are known to act as chelating agents, forming complexes with metal ions such as copper, zinc, and iron . These metal complexes can interfere with various biological processes, leading to their pharmacological effects.

For example, the compound may inhibit enzymes that require metal ions as cofactors, thereby disrupting essential cellular functions. Additionally, its ability to form stable complexes with metal ions can enhance its antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-(5-Hydroxyquinolin-8-yl)propan-1-one can be compared with other similar compounds, such as 8-hydroxyquinoline and its derivatives. These compounds share the quinoline scaffold and exhibit similar biological activities. the presence of the propan-1-one moiety in this compound may confer unique properties and enhance its reactivity in certain chemical reactions .

Similar compounds include:

These compounds can be used as references to highlight the uniqueness and potential advantages of this compound in various applications.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-(5-hydroxyquinolin-8-yl)propan-1-one

InChI

InChI=1S/C12H11NO2/c1-2-10(14)9-5-6-11(15)8-4-3-7-13-12(8)9/h3-7,15H,2H2,1H3

InChI Key

RSCHPVMUEIXPDK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C2C(=C(C=C1)O)C=CC=N2

Origin of Product

United States

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